molecular formula C15H22N4O2S B11077042 2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide

2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide

Cat. No.: B11077042
M. Wt: 322.4 g/mol
InChI Key: VUGRFBBICPPFOP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide typically involves the reaction of 4-ethoxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with piperazine to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Chemical Reactions Analysis

2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to a reduction in the production of key biological molecules. This inhibition can result in various therapeutic effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a wide range of biological targets and exhibit diverse therapeutic effects.

Properties

Molecular Formula

C15H22N4O2S

Molecular Weight

322.4 g/mol

IUPAC Name

2-[4-[(4-ethoxyphenyl)carbamothioyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C15H22N4O2S/c1-2-21-13-5-3-12(4-6-13)17-15(22)19-9-7-18(8-10-19)11-14(16)20/h3-6H,2,7-11H2,1H3,(H2,16,20)(H,17,22)

InChI Key

VUGRFBBICPPFOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC(=O)N

Origin of Product

United States

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